molecular formula C3H7O6P B6164400 2-hydroxy-3-phosphonopropanoic acid CAS No. 66723-18-0

2-hydroxy-3-phosphonopropanoic acid

Cat. No. B6164400
CAS RN: 66723-18-0
M. Wt: 170.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-phosphonopropanoic acid, also known as 2HPP, is a naturally occurring organic acid found in plants, animals and microorganisms. It is an important intermediate in the metabolism of carbohydrates and a key component in the synthesis of some important biomolecules. 2HPP is also a key component of the phosphoenolpyruvate (PEP) cycle, which plays an important role in the regulation of energy metabolism and the production of ATP.

Mechanism of Action

2-hydroxy-3-phosphonopropanoic acid is an important intermediate in the metabolism of carbohydrates and plays a key role in the synthesis of some important biomolecules. It is involved in the phosphoenolpyruvate (PEP) cycle, which is a metabolic cycle that plays an important role in the regulation of energy metabolism and the production of ATP. 2-hydroxy-3-phosphonopropanoic acid is also involved in the regulation of gene expression and signal transduction pathways.
Biochemical and Physiological Effects
2-hydroxy-3-phosphonopropanoic acid has been shown to have a number of biochemical and physiological effects, including the regulation of energy metabolism, gene expression, and signal transduction pathways. It has also been found to be involved in the regulation of cell growth and differentiation, and the regulation of enzyme activity. Furthermore, 2-hydroxy-3-phosphonopropanoic acid has been found to be involved in the regulation of photosynthesis and respiration, and the production of ATP.

Advantages and Limitations for Lab Experiments

2-hydroxy-3-phosphonopropanoic acid has a number of advantages for use in laboratory experiments, including its relatively low cost and easy availability, as well as its stability under a wide range of conditions. It is also non-toxic and non-volatile, making it safe for use in laboratory experiments. However, 2-hydroxy-3-phosphonopropanoic acid is prone to hydrolysis and oxidation, so it must be stored in a cool, dry place and used as soon as possible after preparation.

Future Directions

For research on 2-hydroxy-3-phosphonopropanoic acid include further investigations into its role in the regulation of energy metabolism, gene expression, and signal transduction pathways. Additionally, further research could be done into its role in the regulation of cell growth and differentiation, and the regulation of enzyme activity. Additionally, further research could be done into its potential applications in the production of biofuels, and its potential use as a dietary supplement. Finally, further research could be done into its potential use in the development of novel drugs and therapeutics.

Synthesis Methods

2-hydroxy-3-phosphonopropanoic acid can be synthesized in a number of ways, including the use of hydroxylamine as a reagent. In this method, a solution of hydroxylamine and a base such as sodium hydroxide is reacted with a solution of 2-hydroxy-3-phosphonopropanoic acid in an aqueous medium. The reaction is catalyzed by a base and the resulting product is a mixture of 2-hydroxy-3-phosphonopropanoic acid and its derivatives.

Scientific Research Applications

2-hydroxy-3-phosphonopropanoic acid has been extensively studied for its various applications in biochemistry and physiology. It has been used in studies of cellular respiration, photosynthesis, and metabolic regulation. It has also been used in studies of the regulation of gene expression, and its role in the regulation of cell growth and differentiation. Furthermore, 2-hydroxy-3-phosphonopropanoic acid has been used in studies of the regulation of enzyme activity, and its role in the regulation of signal transduction pathways.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydroxy-3-phosphonopropanoic acid involves the reaction of a suitable starting material with a phosphonating agent to introduce the phosphonate group. The hydroxyl group is then protected, and the carboxylic acid group is activated for nucleophilic attack by a suitable reagent. The protecting group is then removed to yield the final product.", "Starting Materials": [ "3-hydroxypropanoic acid", "Phosphorous acid", "Sodium hydroxide", "Methanol", "Thionyl chloride", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Step 1: Phosphonation of 3-hydroxypropanoic acid with phosphorous acid and sodium hydroxide to yield 3-hydroxy-2-phosphonopropanoic acid", "Step 2: Protection of the hydroxyl group with methanol and thionyl chloride to yield methyl 3-hydroxy-2-phosphonopropanoate", "Step 3: Activation of the carboxylic acid group with diethyl ether and hydrochloric acid to yield methyl 2-chloro-3-hydroxy-2-phosphonopropanoate", "Step 4: Removal of the protecting group with sodium hydroxide to yield 2-chloro-3-phosphonopropanoic acid", "Step 5: Hydrolysis of the chloro group with sodium hydroxide to yield 2-hydroxy-3-phosphonopropanoic acid" ] }

CAS RN

66723-18-0

Product Name

2-hydroxy-3-phosphonopropanoic acid

Molecular Formula

C3H7O6P

Molecular Weight

170.1

Purity

95

Origin of Product

United States

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